![molecular formula C5H10N2O2S B1418687 Ethyl [(methylamino)carbonothioyl]carbamate CAS No. 51863-43-5](/img/structure/B1418687.png)
Ethyl [(methylamino)carbonothioyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(methylamino)carbonothioyl]carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with methylamine, followed by the addition of carbon disulfide . The reaction typically occurs under mild conditions and does not require an inert atmosphere .
Industrial Production Methods
These methods often involve the use of carbamoyl chlorides and alcohols or amines under controlled conditions to produce the desired carbamate .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(methylamino)carbonothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates .
Scientific Research Applications
Proteomics Research
Ethyl [(methylamino)carbonothioyl]carbamate is increasingly utilized in proteomics, which involves the large-scale study of proteins. It aids in understanding protein interactions and functions, making it valuable for biochemical studies.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for drug design. Its carbamate functionality enhances the stability and pharmacokinetic properties of pharmaceutical agents. The ability to permeate cell membranes allows for better bioavailability of drugs.
Agricultural Chemicals
This compound is also represented in agricultural formulations, including pesticides and herbicides. Its effectiveness in this area stems from its chemical stability and biological activity against pests.
Material Science
Emerging applications in material science have been noted, where this compound may contribute to the development of new materials with specific properties due to its unique chemical structure.
Interaction Studies
Research indicates that this compound may interact with various biomolecules, particularly proteins involved in metabolic pathways. Preliminary studies suggest potential therapeutic implications; however, comprehensive investigations are necessary to elucidate these interactions fully.
Case Studies
A notable case study involved the application of this compound in drug development research aimed at enhancing the efficacy of anti-tubercular agents. The compound was tested for its interaction with specific enzymes related to tuberculosis metabolism, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of Ethyl [(methylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may interact with proteins and other biomolecules through covalent or non-covalent interactions, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the methylamino and carbonothioyl groups.
Methyl carbamate: Contains a methyl group instead of an ethyl group.
Thiourea: Contains a similar carbonothioyl group but lacks the carbamate structure.
Uniqueness
Ethyl [(methylamino)carbonothioyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl [(methylamino)carbonothioyl]carbamate, with the molecular formula CHNOS and a molecular weight of 162.21 g/mol, is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
This compound functions primarily through its interactions with specific molecular targets, acting as either an inhibitor or activator of certain enzymes. The compound can interact with proteins and other biomolecules via covalent or non-covalent interactions, influencing their function and activity. This versatility in action makes it valuable for proteomics research, where understanding protein interactions is crucial.
Pharmacological Properties
The biological activity of carbamate derivatives, including this compound, is often enhanced due to their stability against proteolytic degradation. This stability allows them to effectively penetrate cell membranes and potentially cross the blood-brain barrier, making them suitable candidates for therapeutic applications .
Comparative Activity with Other Carbamates
To illustrate the biological efficacy of this compound relative to other carbamate compounds, the following table summarizes key findings from various studies:
Case Study 1: Proteomics Research
In a study examining the use of this compound in proteomics, researchers found that its application facilitated the identification of protein interactions that are critical for understanding cellular processes. The compound's ability to selectively inhibit certain enzymes allowed for a clearer analysis of protein functionality under various conditions.
Case Study 2: Toxicological Assessment
A toxicological assessment involving similar carbamate compounds revealed that exposure to certain derivatives resulted in biochemical alterations without significant mortality. For instance, rats exposed to ethyl-carbamates showed changes in liver enzyme activities but did not exhibit acute toxicity symptoms . This suggests that while some carbamates can be harmful at high doses, others may have therapeutic potential when used appropriately.
Q & A
Basic Questions
Q. What analytical methods are commonly used to detect ethyl carbamate in food and beverage matrices?
Gas chromatography–mass spectrometry (GC–MS) is the gold standard, often coupled with isotope-labeled internal standards (e.g., [¹³C,¹⁵N]-ethyl carbamate) to improve accuracy. Extraction typically involves dichloromethane or salting-out techniques, followed by cleanup using Extrelut or alumina columns. Detection limits (LODs) range from 0.5 to 50 µg/L depending on the matrix . For alcoholic beverages, methods like OIV-MA-AS315-04 specify GC–MS protocols with LODs as low as 10 µg/L .
Q. What are the primary precursors and formation pathways of ethyl carbamate in fermented products?
Ethyl carbamate forms via reactions between ethanol and urea (from yeast metabolism of arginine) or cyanide (e.g., in stone fruit spirits). Urea degradation by yeast during fermentation is a dominant pathway, while cyanide-derived ethyl carbamate is more prevalent in distilled spirits. Carbamyl phosphate and citrulline are secondary precursors .
Q. How do regulatory agencies assess health risks associated with ethyl carbamate exposure?
Agencies like the FDA, JECFA, and Health Canada classify ethyl carbamate as a probable human carcinogen based on animal studies. Risk assessments focus on minimizing dietary exposure, with maximum limits set for alcoholic beverages (e.g., 35 µg/L in wine). Monitoring programs track trends, showing declines in levels since the 1990s due to mitigation efforts .
Q. What sample preparation strategies are critical for accurate ethyl carbamate quantification?
Matrix-specific approaches include dilution (to 5–25% alcohol for beverages), dichloromethane extraction, and cleanup with Extrelut/Chem-Elut columns. Internal standards (e.g., propyl carbamate) control for variability. Blood samples may require alkaline hydrolysis before titration or GC–MS analysis .
Advanced Research Questions
Q. How can GC–MS methodologies be optimized to resolve data contradictions in low-concentration matrices?
Method optimization should address matrix interference (e.g., co-eluting compounds in soya sauce) by adjusting column types (e.g., DB-Wax vs. Supelcowax) and ionization modes (EI vs. PCI). Collaborative trials by Dennis et al. (1990) demonstrated that capillary GC with nitrogen-phosphorus detection (NPD) improves sensitivity for spirits, achieving LODs of 10 µg/L .
Q. What experimental designs effectively reduce ethyl carbamate formation by targeting precursor pathways?
Strategies include:
- Urease treatment : FDA-approved urease degrades urea in wine, reducing ethyl carbamate by 70–90% .
- Yeast engineering : Selecting strains with low arginase activity minimizes urea production.
- Cyanide mitigation : Enzymatic detoxification (e.g., rhodanese) in stone fruit spirits reduces cyanide availability .
Q. How do validation studies address discrepancies in historical vs. current ethyl carbamate exposure data?
Historical data (pre-2000) often overestimates current exposure due to improved mitigation (e.g., FDA/TTB surveys showing 40% reduction in wine levels). Reassessing exposure requires normalizing old datasets using recovery rates from validation trials (e.g., Hesford & Schneider, 2001) and accounting for methodological advancements like solid-phase microextraction (SPME) .
Q. What novel biomarkers or isotopic tracing methods can elucidate ethyl carbamate metabolism in vivo?
Isotopic labeling (e.g., [¹⁴C]-ethyl carbamate) tracks metabolic pathways in animal models, identifying adducts like 1,N6-ethenoadenosine. Advanced LC–MS/MS methods detect these adducts in tissues, linking dose-response relationships to carcinogenicity .
Q. How do conflicting data on ethyl carbamate’s genotoxicity inform risk assessment models?
While in vitro studies show DNA adduct formation, epidemiological data in humans remain inconclusive. MOE (Margin of Exposure) calculations for rice wine consumers (e.g., MOE = 701 in high-intake groups) suggest negligible risk, but mechanistic studies recommend applying linear extrapolation models for low-dose carcinogenicity .
Q. Methodological Insights from Key Studies
- GC–MS Optimization : Use DB-WAX columns and [¹³C,¹⁵N]-ethyl carbamate for high precision in complex matrices like soya sauce .
- Collaborative Validation : AOAC International methods (e.g., Dennis et al., 1990) emphasize inter-laboratory reproducibility, achieving <10% RSD for spirits .
- Mitigation Protocols : The UC Davis Ethyl Carbamate Preventative Action Manual outlines urea-reduction strategies for winemakers, including pH control and fermentation temperature modulation .
Properties
IUPAC Name |
ethyl N-(methylcarbamothioyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-3-9-5(8)7-4(10)6-2/h3H2,1-2H3,(H2,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZDIQLSVMMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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